Ethyl(2-ethylbutyl)amine
Overview
Description
Ethyl(2-ethylbutyl)amine is a chemical compound with the molecular formula C6H15N . It has a molecular weight of 101.19 . It is also known as 2-ethyl-1-butanamine .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the hydrogenation of oximes, where nickel catalysts provide high selectivity towards primary amines . Another method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .
Molecular Structure Analysis
The nitrogen atom in this compound is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .
Chemical Reactions Analysis
Amines, including this compound, are good nucleophiles and seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions . They can react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 0.8±0.1 g/cm3 . Its boiling point is 118.6±8.0 °C at 760 mmHg . The vapor pressure is 16.6±0.2 mmHg at 25°C .
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl(2-ethylbutyl)amine, as a representative of amines, plays a crucial role in synthetic chemistry. For instance, amines have been utilized in the synthesis of key intermediates for antibiotics, showcasing the importance of stereoselective processes and efficient reaction pathways (Fleck et al., 2003). Similarly, the acetylation of amines using esters as the acyl source has been explored, offering a straightforward method for producing amides, a fundamental reaction in organic synthesis (Sanz Sharley & Williams, 2017).
Material Science and Polymer Chemistry
In material science, tertiary amine methacrylates, including those similar in structure to this compound, have been polymerized to produce homopolymers and diblock copolymers with specific solution properties (Bütün et al., 2001). These materials find applications in various domains, including drug delivery systems and responsive materials.
Environmental Applications
Amines, by extension, are pivotal in environmental applications, such as in the capture and sequestration of CO2. For instance, N-ethylbutyl amine has been investigated as a switchable solvent for lipid extraction from microalgae, with implications for biofuel production and CO2 mitigation strategies (Du et al., 2020). Moreover, the synthesis of new tertiary amines has been studied for enhanced CO2 capture performance, indicating the role of chemical structure in the efficiency of CO2 absorption and regeneration processes (Singto et al., 2016).
Mechanism of Action
Safety and Hazards
Ethyl(2-ethylbutyl)amine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .
Relevant Papers
The papers retrieved provide valuable information on the synthesis, reactions, and properties of this compound . They offer insights into the potential applications and future directions of research in this field .
Properties
IUPAC Name |
N,2-diethylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-8(5-2)7-9-6-3/h8-9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFDPMAUXFRFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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